1-(3-Chloro-5-fluorophenyl)pentan-1-one
Overview
Description
1-(3-Chloro-5-fluorophenyl)pentan-1-one is an organic compound characterized by a phenyl ring substituted with chlorine and fluorine atoms, and a pentan-1-one functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-fluorophenyl)pentan-1-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 3-chloro-5-fluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, phenylmagnesium chloride, can be reacted with pentan-1-one followed by chlorination and fluorination steps to introduce the chlorine and fluorine atoms.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-fluorophenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and various nucleophiles are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated phenyl compounds, nitrophenyl compounds.
Scientific Research Applications
1-(3-Chloro-5-fluorophenyl)pentan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.
Biology: The compound is employed in the study of biological systems and the development of bioactive molecules.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for drug development.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Chloro-5-fluorophenyl)pentan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-(3-Chloro-5-fluorophenyl)pentan-1-one is compared with similar compounds such as:
1-(3-Chlorophenyl)pentan-1-one: Lacks the fluorine atom.
1-(3-Fluorophenyl)pentan-1-one: Lacks the chlorine atom.
1-(3,5-Dichlorophenyl)pentan-1-one: Contains two chlorine atoms instead of one chlorine and one fluorine atom.
Uniqueness: The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique chemical and physical properties to this compound, making it distinct from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Biological Activity
1-(3-Chloro-5-fluorophenyl)pentan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. As a member of the synthetic cathinone family, it shares structural similarities with natural alkaloids and exhibits unique interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C12H14ClF
- Molecular Weight : 228.69 g/mol
- Structural Characteristics : The presence of both chloro and fluoro substituents on the phenyl ring enhances its lipophilicity, which may facilitate its ability to cross the blood-brain barrier (BBB).
This compound primarily acts as a monoamine reuptake inhibitor , affecting neurotransmitter systems in the brain. It is known to:
- Inhibit the reuptake of dopamine, norepinephrine, and serotonin.
- Increase synaptic concentrations of these neurotransmitters, leading to stimulant effects similar to those observed with other psychoactive substances.
Pharmacological Effects
The compound has been studied for various pharmacological effects:
- Stimulant Activity : Exhibits effects akin to traditional stimulants, potentially leading to increased energy and euphoria.
- Neurotransmitter Modulation : Alters levels of key neurotransmitters, which could have implications for mood disorders and attention-related conditions.
Toxicological Studies
Research indicates that synthetic cathinones can lead to adverse effects, including:
- Increased heart rate and blood pressure.
- Potential for addiction and withdrawal symptoms.
- Neurotoxicity at high doses.
Case Studies
- A study involving animal models indicated that this compound significantly increased locomotor activity compared to control groups, suggesting stimulant properties .
- Clinical observations reported cases of toxicity linked to synthetic cathinones, highlighting the need for careful monitoring in users .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct biological profiles:
Compound Name | Stimulant Activity | Neurotransmitter Interaction | Toxicity Profile |
---|---|---|---|
This compound | High | Dopamine, Serotonin | Moderate |
4-Methylmethcathinone (4-MMC) | High | Dopamine | High |
Mephedrone | Moderate | Norepinephrine | High |
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)pentan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJFKALDDGFRNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=CC(=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272386 | |
Record name | 1-Pentanone, 1-(3-chloro-5-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352208-92-4 | |
Record name | 1-Pentanone, 1-(3-chloro-5-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352208-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentanone, 1-(3-chloro-5-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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